molecular formula C13H18O3 B1370334 3-(3,5-Dimethyl-phenoxy)-2,2-dimethyl-propionic acid

3-(3,5-Dimethyl-phenoxy)-2,2-dimethyl-propionic acid

Cat. No.: B1370334
M. Wt: 222.28 g/mol
InChI Key: BNELRYFPTXWOBT-UHFFFAOYSA-N
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Description

3-(3,5-Dimethyl-phenoxy)-2,2-dimethyl-propionic acid is an organic compound characterized by its unique structure, which includes a phenoxy group substituted with two methyl groups at the 3 and 5 positions, attached to a dimethylpropionic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-Dimethyl-phenoxy)-2,2-dimethyl-propionic acid typically involves the reaction of 3,5-dimethylphenol with 2,2-dimethylpropionic acid chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the phenol group attacks the acid chloride, resulting in the formation of the ester linkage .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-(3,5-Dimethyl-phenoxy)-2,2-dimethyl-propionic acid can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinones under strong oxidizing conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methyl groups on the phenoxy ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures.

Major Products Formed:

    Oxidation: Quinones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated phenoxy derivatives.

Scientific Research Applications

3-(3,5-Dimethyl-phenoxy)-2,2-dimethyl-propionic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethyl-phenoxy)-2,2-dimethyl-propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can mimic natural ligands, allowing the compound to bind to active sites and modulate biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 3-(3,5-Dimethylphenoxy)-7-hydroxy-4H-chromen-4-one
  • 2-(4-(3,5-Dimethylphenoxy)phenyl)acetic acid

Comparison: Compared to these similar compounds, 3-(3,5-Dimethyl-phenoxy)-2,2-dimethyl-propionic acid is unique due to its specific structural features, such as the dimethylpropionic acid moiety, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

3-(3,5-dimethylphenoxy)-2,2-dimethylpropanoic acid

InChI

InChI=1S/C13H18O3/c1-9-5-10(2)7-11(6-9)16-8-13(3,4)12(14)15/h5-7H,8H2,1-4H3,(H,14,15)

InChI Key

BNELRYFPTXWOBT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OCC(C)(C)C(=O)O)C

Origin of Product

United States

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